molecular formula C15H13N3O3S2 B12209593 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12209593
M. Wt: 347.4 g/mol
InChI Key: FTHBJYGBQLTYNA-UHFFFAOYSA-N
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Description

6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency and high yield . The reaction conditions often involve the use of ethanol as a solvent and controlled microwave heating to reduce reaction time significantly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with proteins and DNA, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, disrupt cell membranes, or interfere with DNA replication . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of the thiadiazole and chromene moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

6-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-3-8-4-5-11-9(6-8)10(19)7-12(21-11)13(20)16-14-17-18-15(22-2)23-14/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI Key

FTHBJYGBQLTYNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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